An In-depth Technical Guide to N,2-dimethoxy-N-methylacetamide (CAS 132289-57-7)
An In-depth Technical Guide to N,2-dimethoxy-N-methylacetamide (CAS 132289-57-7)
Core Data for N,2-dimethoxy-N-methylacetamide
N,2-dimethoxy-N-methylacetamide is a chemical compound with the molecular formula C5H11NO3.[1][2][3] It is also known by its IUPAC name N,2-dimethoxy-N-methylacetamide and as N-methoxy-N-methyl-2-methoxyacetamide.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties for N,2-dimethoxy-N-methylacetamide is presented in Table 1. This data is primarily sourced from chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C5H11NO3 | PubChem[1], Synquest Labs[2] |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| CAS Number | 132289-57-7 | PubChem[1], Apollo Scientific[4] |
| IUPAC Name | N,2-dimethoxy-N-methylacetamide | PubChem[1] |
| Purity | 95% | Apollo Scientific[4], Synquest Labs[2] |
| XLogP3 | -0.3 | PubChem[1] |
| Monoisotopic Mass | 133.07389321 Da | PubChem[1] |
Safety Information
Hazard identification for N,2-dimethoxy-N-methylacetamide according to the Globally Harmonized System (GHS) is summarized in Table 2.
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: PubChem[1]
The Related Compound: N-methoxy-N-methylacetamide (Weinreb Amide)
Due to the limited specific data for N,2-dimethoxy-N-methylacetamide, this section provides detailed information on the related compound N-methoxy-N-methylacetamide (CAS 78191-00-1). This compound is a well-known Weinreb amide, a class of reagents widely used in organic synthesis for the preparation of ketones and aldehydes.[5]
Synthesis Protocol for N-methoxy-N-methylacetamide
A common method for the synthesis of N-methoxy-N-methylacetamide involves the reaction of an acetylating agent with N,O-dimethylhydroxylamine hydrochloride.[6]
Experimental Protocol:
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Reaction: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.367 g, 14.015 mmol) in dichloromethane (DCM, 30 mL) at 0°C, triethylamine (TEA, 2.836 g, 3.9 mL, 28.030 mmol) is slowly added. The mixture is stirred for 10 minutes.
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Addition of Acetyl Chloride: Acetyl chloride (1.1 g, 1.0 mL, 14.105 mmol) is then added dropwise to the reaction mixture at 0°C.
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Reaction Progression: The reaction is allowed to warm to 22°C and stirred overnight.
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Work-up: The reaction is quenched with a saturated sodium bicarbonate (NaHCO3) solution. The layers are separated, and the aqueous layer is extracted with DCM (2 x 30 mL).
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Purification: The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure to yield the product as a colorless liquid (1.12 g, 78% yield).[6]
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N-methoxy-N-methylacetamide.
Caption: Synthesis workflow for N-methoxy-N-methylacetamide.
Spectroscopic Data for N-methoxy-N-methylacetamide
The synthesized N-methoxy-N-methylacetamide can be characterized using NMR spectroscopy.[6]
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| 1H NMR | CDCl3 | 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H) |
| 13C NMR | CDCl3 | 172.0, 61.1, 32.0, 19.8 |
Source: ChemicalBook[6]
General Amide Synthesis
While a specific, validated synthesis protocol for N,2-dimethoxy-N-methylacetamide is not available, a general approach to forming an amide bond is illustrated below. This typically involves the reaction of a carboxylic acid derivative with an amine.
Caption: Generalized workflow for amide synthesis.
Applications and Future Research
Derivatives of N-methoxy-N-methylacetamide are recognized for their utility as building blocks in the synthesis of pharmaceuticals and specialty chemicals. The unique structural features of these compounds can be leveraged to optimize the properties of target molecules. For instance, fluorinated derivatives are sought after in medicinal chemistry and materials science to enhance properties like metabolic stability and lipophilicity.
Given the structural similarities, it is plausible that N,2-dimethoxy-N-methylacetamide could find applications in similar areas. However, dedicated research is required to determine its specific reactivity, biological activity, and potential applications. Future work should focus on developing and publishing a reliable synthesis protocol, characterizing the compound thoroughly using modern analytical techniques, and exploring its utility in synthetic and medicinal chemistry.
References
- 1. N,2-dimethoxy-N-methylacetamide | C5H11NO3 | CID 14872187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 132289-57-7 | 4148-1-48 | MDL MFCD11848891 | N,2-Dimethoxy-N-methylacetamide | SynQuest Laboratories [synquestlabs.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 132289-57-7 Cas No. | N,2-Dimethoxy-N-methylacetamide | Apollo [store.apolloscientific.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
